2-Ethylhexanoic acid niobium

Thin Film Deposition MOD Precursors Metal-Organic Chemistry

2-Ethylhexanoic acid niobium, also known as niobium 2-ethylhexanoate, is an organometallic compound with the linear formula Nb[OOCCH(C2H5)C4H9]4 (CAS 206564-87-6). It is a viscous liquid that is soluble in organic solvents and insoluble in water, with essentially no vapor pressure at room temperature.

Molecular Formula C8H16NbO2
Molecular Weight 237.12 g/mol
Cat. No. B11726097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexanoic acid niobium
Molecular FormulaC8H16NbO2
Molecular Weight237.12 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O.[Nb]
InChIInChI=1S/C8H16O2.Nb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);
InChIKeyJGUAIAMPONKRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylhexanoic Acid Niobium (Niobium 2-Ethylhexanoate) for Thin Film Deposition and Advanced Ceramics


2-Ethylhexanoic acid niobium, also known as niobium 2-ethylhexanoate, is an organometallic compound with the linear formula Nb[OOCCH(C2H5)C4H9]4 (CAS 206564-87-6) [1]. It is a viscous liquid that is soluble in organic solvents and insoluble in water, with essentially no vapor pressure at room temperature . This compound serves as a niobium source for applications requiring non-aqueous solubility, including catalysts for oxidation, hydrogenation, and polymerization, as well as an adhesion promoter [2]. It is particularly valued as a precursor for the deposition of niobium-containing thin films, such as niobium oxide (Nb2O5) and doped ferroelectric ceramics [3].

Solution-based thin film deposition via MOD
Non-aqueous precursor for supported catalysts
Formulation of printed electronics inks

Why In-Class Niobium Precursors Cannot Replace 2-Ethylhexanoic Acid Niobium Without Process Re-Validation


Substituting 2-ethylhexanoic acid niobium with a generic niobium alkoxide (e.g., niobium ethoxide) or halide (e.g., niobium pentachloride) is not a trivial material swap; it necessitates a complete re-validation of the deposition process and often leads to compromised film quality or increased manufacturing costs [1]. While alkoxides like niobium ethoxide offer volatility suitable for ALD/CVD, they are highly moisture-sensitive and can undergo premature hydrolysis, leading to particle generation and injector clogging [2]. Conversely, halides like NbCl5, though stable at high temperatures, are extremely deliquescent and release corrosive HCl gas upon exposure to ambient moisture, which can damage equipment and contaminate films with halide impurities [3]. In contrast, 2-ethylhexanoic acid niobium provides a balance of organic solubility and ambient stability that is specifically advantageous for cost-effective, solution-based deposition methods like Metal Organic Deposition (MOD), where its unique composition directly influences the final film's stoichiometry and electrical properties [1]. The following sections provide quantifiable evidence of these critical differentiations.

Niobium alkoxides (e.g., ethoxide)

High moisture sensitivity and volatility mismatch may necessitate extensive process re-validation for solution coating methods.

Niobium halides (e.g., pentachloride)

Deliquescence and corrosive HCl release pose equipment risk; halide residues can compromise film purity and electrical performance.

Undefined carboxylate analogs

Variation in metal content may drift stoichiometry in multi-cation formulations, affecting dielectric and ferroelectric properties.

Quantitative Evidence of 2-Ethylhexanoic Acid Niobium Differentiation from Common Niobium Precursors


Compositional Definition: 2-Ethylhexanoic Acid Niobium vs. Theoretical Niobium 2-Ethylhexanoate

A key procurement consideration is the precise composition of the precursor. The commercial derivative of 2-ethylhexanoic acid niobium, as defined in patent US20090136658, has a specific niobium content of 13-16 mass% and carbon content of 50-58 mass%. This contrasts sharply with the theoretical composition of a simple niobium 2-ethylhexanoate molecule, which calculates to a significantly lower niobium content of 11.5 mass% and a higher carbon content of 59.4 mass% [1]. This quantifiable difference is not a minor impurity variation; it represents a distinct, proprietary derivative that yields a higher metal loading per unit mass of precursor.

Niobium loading
Head-to-head
13–16 mass% vs 11.5 mass% (theor.)
Higher metal loading supports precursor efficiency and may reduce organic waste.
Proprietary derivative per US 20090136658.
Thin Film Deposition MOD Precursors Metal-Organic Chemistry

Volatility Profile: 2-Ethylhexanoic Acid Niobium vs. Niobium(V) Ethoxide

2-Ethylhexanoic acid niobium is a viscous liquid with essentially no vapor pressure at room temperature, making it fundamentally incompatible with vapor-phase deposition techniques like ALD or CVD, which require highly volatile precursors . In stark contrast, the comparator niobium(V) ethoxide (Nb(OEt)5) is a relatively volatile liquid with a boiling point of 203°C at 0.013 MPa and a flash point of 36°C, properties that enable its use in ALD/CVD systems [1][2]. This difference dictates the deposition method: 2-ethylhexanoic acid niobium is designed for solution-based coating methods (spin-coating, dip-coating), whereas niobium ethoxide is suited for vacuum-based techniques.

Volatility
Reported
Non‑volatile liquid vs Volatile (bp 203 °C)
Determines method compatibility: solution coating vs. vacuum‑based ALD/CVD.
Niobium ethoxide data from literature.
ALD/CVD Precursors Solution Processing Thermal Properties

Ambient Stability and Handling: 2-Ethylhexanoic Acid Niobium vs. Niobium Pentachloride

2-Ethylhexanoic acid niobium is insoluble in water and is not reported to undergo rapid hydrolysis or decomposition under ambient conditions . This is a significant practical advantage over the halide precursor niobium pentachloride (NbCl5), which is described as 'very deliquescent' and 'decomposes in moist air with evolution of HCl' [1]. NbCl5's extreme sensitivity to atmospheric moisture necessitates rigorous handling in dry, inert atmospheres to prevent formation of niobium oxychloride (NbOCl3) impurities and corrosive HCl gas release, which poses safety hazards and risks contaminating films with chloride residues [2].

Ambient stability
Reported
Stable in ambient air vs Decomposes, releases HCl
Simplifies handling and may lower halide contamination risk.
NbCl₅ deliquescence noted in multiple sources.
Precursor Stability Process Safety Thin Film Purity

Hydrolytic Stability for Solution Formulation: 2-Ethylhexanoic Acid Niobium vs. Niobium(V) Ethoxide

Both 2-ethylhexanoic acid niobium and niobium(V) ethoxide are soluble in organic solvents . However, their behavior in the presence of water is a key differentiator. Niobium ethoxide 'hydrolyzes readily' and 'reacts with water,' making it highly sensitive to moisture and requiring strictly anhydrous conditions for solution formulation [1]. In contrast, 2-ethylhexanoic acid niobium is explicitly characterized as 'insoluble in water' and is not flagged for rapid hydrolytic decomposition, allowing for greater formulation flexibility and improved shelf-life of precursor solutions . This difference is crucial for industrial-scale solution preparation where absolute dryness is difficult and costly to maintain.

Hydrolytic stability
Reported
Insoluble, stable in solution vs Readily hydrolyzes
Extends pot life and supports uniform film formation.
Water exposure in solution processing.
Sol-Gel Processing Precursor Formulation Solution Stability

Compositional Precision in Multi-Metal Oxide Systems

The specific niobium content (13-16 mass%) and carbon content (50-58 mass%) of the 2-ethylhexanoic acid niobium derivative is not an arbitrary specification; it enables precise control over metal stoichiometry in complex, multi-cation precursor formulations for advanced ceramics [1]. The patent explicitly teaches that this derivative is useful as a precursor for thin films containing niobium and another metal, such as lead, to form ferroelectric materials like niobium-doped lead-zirconium-titanate (PNZT) [2]. The defined composition allows a formulator to accurately calculate the required mass of precursor to achieve a target molar ratio of Nb to other metals in the final oxide film, a level of control that is more challenging with less-defined or more variable precursors.

Stoichiometry control
Specification review
Defined Nb 13–16 mass%, C 50–58 mass% enables accurate multi‑cation formulation.
Supports reliable metal ratio targeting for ferroelectric films.
As taught in patent for PNZT thin films.
Ferroelectric Thin Films Dielectric Materials Stoichiometry Control

Decomposition Pathway: 2-Ethylhexanoic Acid Niobium vs. Niobium Ethoxide

The thermal decomposition of niobium(V) ethoxide begins above 325–350°C, a temperature range that is characteristic of alkoxide precursors and suitable for ALD/CVD processes [1]. While specific thermogravimetric data for 2-ethylhexanoic acid niobium is not widely published, its structural class as a metal carboxylate suggests a different decomposition pathway and likely a higher decomposition temperature range, which is advantageous for solution-based MOD methods that require a stable precursor during the initial coating and drying stages before high-temperature firing [2]. The longer-chain 2-ethylhexanoate ligands are expected to provide a wider thermal processing window, minimizing premature decomposition and film defects.

Decomposition path
Class‑level
Expected higher thermal stability vs. alkoxides (ethoxide onset >325 °C).
May provide wider processing window for MOD annealing.
Based on metal carboxylate class behavior; direct TGA data to verify.
Thermal Decomposition Thin Film Processing Precursor Design

Primary Application Scenarios for 2-Ethylhexanoic Acid Niobium in Research and Industry


Metal Organic Deposition (MOD) of Niobium-Doped Ferroelectric Thin Films

2-Ethylhexanoic acid niobium is a premier precursor for the cost-effective fabrication of niobium-doped ferroelectric thin films, such as PNZT (lead-zirconium-titanate), using MOD methods like spin-coating or dip-coating [1]. Its high and precisely defined niobium content (13-16 mass%) allows for accurate stoichiometric control of the dopant in multi-cation solutions, which is essential for tuning dielectric and piezoelectric properties [2]. The compound's organic solubility and hydrolytic stability ensure the formulation of stable, particle-free coating solutions that yield uniform films after thermal annealing, thereby enabling reproducible device performance in capacitors, MEMS, and piezoelectric sensors [1].

Catalyst Preparation for Oxidation and Polymerization Reactions

The organic solubility of 2-ethylhexanoic acid niobium makes it a versatile precursor for preparing supported niobium oxide catalysts [1]. It can be dissolved in non-aqueous solvents and impregnated onto high-surface-area supports (e.g., silica, alumina), followed by calcination to form highly dispersed Nb2O5 active sites [3]. This method avoids the introduction of halide or alkali metal impurities that are common with NbCl5 or other inorganic niobium sources, leading to cleaner, more active, and more selective catalysts for applications in selective oxidation, acid catalysis, and polymerization [1].

Synthesis of Niobium Oxide (Nb2O5) Nanoparticles and Nanostructures

The thermal decomposition of 2-ethylhexanoic acid niobium in high-boiling organic solvents provides a controlled route to the synthesis of Nb2O5 nanoparticles [3]. The precursor's solubility and the steric bulk of the 2-ethylhexanoate ligand help prevent agglomeration during particle nucleation and growth, enabling the production of uniform, nanoscale niobia particles. This approach is valuable for creating materials for applications in energy storage (battery electrodes), electrochromic devices, and photocatalysis, where particle size and crystallinity are critical performance parameters [1].

Formulation of Metal-Organic Precursor Inks for Printed Electronics

The combination of high metal content, organic solubility, and ambient stability makes 2-ethylhexanoic acid niobium an excellent candidate for formulating metal-organic decomposition (MOD) inks for printed electronics [1]. Its non-volatile, viscous liquid nature is well-suited for inkjet printing or aerosol jet printing, where it can be precisely deposited onto flexible substrates [2]. Upon thermal processing, the precursor decomposes to leave behind a high-purity niobium oxide or doped oxide film, enabling the additive manufacturing of passive electronic components, dielectric layers, and transparent conducting oxides directly onto a variety of surfaces [1].

Application
Selection Property
Validation Focus
MOD of ferroelectric thin films
Defined niobium content for stoichiometry control
Verify film dielectric/ferroelectric properties and uniformity
Supported catalyst preparation
Halide‑free, organic‑soluble precursor
Assess catalytic activity and metal dispersion on support
Nb₂O₅ nanoparticle synthesis
Solubility and steric stabilization in high‑boiling solvents
Validate particle size, crystallinity, and agglomeration control
Printed electronics inks
High metal loading and ambient stability
Evaluate ink printability, film integrity, and electrical performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethylhexanoic acid niobium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.